Tridecanoic acid, sodium salt (1:1)

Catalog No.
S3332716
CAS No.
3015-50-7
M.F
C13H26NaO2
M. Wt
237.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid, sodium salt (1:1)

CAS Number

3015-50-7

Product Name

Tridecanoic acid, sodium salt (1:1)

IUPAC Name

sodium tridecanoate

Molecular Formula

C13H26NaO2

Molecular Weight

237.33 g/mol

InChI

InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);

InChI Key

FYRWSOKGHDXPAK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCC(=O)O.[Na]

Sodium tridecanoate (CAS 3015-50-7) is the sodium salt of the 13-carbon odd-chain saturated fatty acid, tridecanoic acid. In industrial and pharmaceutical procurement, it is primarily evaluated for its specialized surfactant properties, serving as an anionic amphiphile with a distinct critical micelle concentration (CMC) and Krafft point compared to ubiquitous even-chain homologs like sodium laurate (C12) and sodium myristate (C14). Its unique odd-chain crystal packing and hydrophobicity profile make it highly relevant for targeted applications in drug permeation enhancement, advanced corrosion inhibition for copper alloys, and specialized phase-change material formulations where standard even-chain soaps fail to provide the necessary thermal or interfacial performance [1].

Substituting sodium tridecanoate with readily available even-chain analogs, such as sodium dodecanoate (C12) or sodium tetradecanoate (C14), fundamentally alters process thermodynamics and interfacial dynamics. Because odd-chain fatty acid salts exhibit different solid-state crystal packing, their Krafft temperatures and aqueous solubility profiles do not follow a simple linear interpolation between C12 and C14. In pharmaceutical formulations, generic substitution can lead to sub-optimal micellar encapsulation, requiring higher surfactant loads that increase the risk of cellular toxicity. In metallurgical applications, sodium tridecanoate demonstrates a significantly lower adsorption threshold on copper surfaces than sodium laurate, meaning that generic substitution compromises the formation of protective polymolecular passivation layers at low inhibitor concentrations [1].

High-Efficiency Permeation Enhancement at Low Threshold Concentrations

In in vitro Caco-2 cell monolayer models evaluating the absorption of hydrophilic drugs, sodium tridecanoate (C13) serves as a highly potent paracellular permeation enhancer. It achieves an 81-fold increase in apparent permeability (Papp) at a remarkably low concentration of 0.1 mM [1]. By contrast, closely related even-chain fatty acid salts typically require higher concentrations to induce equivalent tight-junction unsealing, often leading to increased membrane perturbation. The lower Critical Micelle Concentration (CMC) of the C13 odd-chain soap allows for effective micellar action and drug encapsulation at a fraction of the standard excipient load.

Evidence DimensionPermeability enhancement (Papp) and required concentration
Target Compound Data81-fold enhancement at 0.1 mM (Sodium tridecanoate)
Comparator Or BaselineHigher threshold concentrations required for even-chain homologs (e.g., C12)
Quantified DifferenceAchieves massive permeability gains at a sub-millimolar threshold (0.1 mM).
ConditionsIn vitro Caco-2 monolayer, hydrophilic substrate flux

Allows formulators of oral peptide therapeutics to minimize excipient mass and reduce gastrointestinal toxicity while maintaining high bioavailability.

Ultra-Low Concentration Adsorption for Copper Passivation

Sodium tridecanoate exhibits exceptional chemisorption properties on copper surfaces, significantly outperforming standard even-chain carboxylates like sodium laurate (NaC12). Ellipsometric studies reveal that sodium tridecanoate begins polymolecular adsorption onto copper at ultra-low bulk concentrations of 0.01 nmol/L, driven by a high adsorption free energy of 67 kJ/mol[1]. When the concentration is increased to 1.6 mmol/L, it completely shifts the pitting potential of copper to the oxygen evolution region, effectively halting active anodic dissolution in neutral aqueous environments.

Evidence DimensionOnset of surface adsorption concentration
Target Compound Data0.01 nmol/L (Sodium tridecanoate)
Comparator Or BaselineHigher threshold required for Sodium laurate (NaC12)
Quantified DifferenceInitiates protective polymolecular adsorption at sub-nanomolar concentrations, outperforming C12 baselines.
ConditionsNeutral aqueous solution, M1 copper substrate, ellipsometric monitoring

Enables highly efficient, low-dosage corrosion protection for copper-based heat exchangers, minimizing the total organic load in the cooling system.

Synergistic Passivation with Trialkoxysilanes in Atmospheric Conditions

The utility of sodium tridecanoate in industrial coatings is heavily amplified by its synergistic compatibility with silane coupling agents. In accelerated corrosion tests featuring daily moisture condensation on copper substrates, a standalone sodium tridecanoate treatment provides baseline passivation. However, when formulated with a trialkoxysilane (TAS) at a specific 3:1 molar ratio (e.g., 12 mmol/L sodium tridecanoate to 4 mmol/L TAS), the protective properties of the film are drastically improved [1]. This specific stoichiometric compatibility allows the odd-chain carboxylate to form a highly dense, hydrophobic barrier that prevents chloride and moisture penetration far more effectively than either component alone.

Evidence DimensionCorrosion protection efficiency
Target Compound DataSodium tridecanoate + TAS (3:1 molar ratio)
Comparator Or BaselineStandalone sodium tridecanoate or standalone TAS
Quantified DifferenceSignificant synergistic improvement in protective barrier persistence under condensing humidity.
ConditionsAccelerated atmospheric corrosion test, 60°C pretreatment, daily moisture condensation

Provides a quantifiable formulation blueprint for buyers developing advanced, environmentally friendly anti-corrosion coatings for exposed copper infrastructure.

Distinct Phase Behavior and CMC for Odd-Chain Formulation Stability

In aqueous systems, the phase transition and micellization behavior of odd-chain soaps like sodium tridecanoate fundamentally differ from their even-chain counterparts due to variations in solid-state crystal packing. Conductivity measurements demonstrate that sodium tridecanoate exhibits a precise Critical Micelle Concentration (CMC) of 10.92 mM at 35°C[1]. Because odd-chain fatty acids possess different melting points and Krafft boundaries than an interpolated average of C12 and C14, sodium tridecanoate provides a unique thermal solubility window. This allows it to remain stable in specific phase-change material (PCM) matrices and complex aqueous dispersions where standard even-chain soaps would prematurely precipitate or gel.

Evidence DimensionCritical Micelle Concentration (CMC) and thermal solubility
Target Compound Data10.92 mM at 35°C (Sodium tridecanoate)
Comparator Or BaselineInterpolated even-chain averages (C12/C14)
Quantified DifferenceProvides a distinct, non-linear Krafft boundary and CMC profile due to odd-chain crystal packing.
ConditionsAqueous specific conductivity measurement at 35°C

Crucial for preventing unwanted gelation or phase separation in complex aqueous pigment dispersions and phase-change materials.

Oral Peptide and Hydrophilic Drug Delivery Formulations

Because sodium tridecanoate lowers the threshold concentration required for permeation enhancement to 0.1 mM, it is highly suitable as an excipient in oral solid dosage forms for peptides and poorly permeable hydrophilic APIs. Its lower CMC ensures that micellar encapsulation occurs efficiently in the gastrointestinal tract without requiring massive surfactant loading, thereby preserving mucosal integrity [1].

Low-Toxicity Copper Passivation in Heat Exchange Systems

Sodium tridecanoate's ability to adsorb onto copper at sub-nanomolar concentrations (0.01 nmol/L) and shift the pitting potential to the oxygen evolution region makes it an ideal green corrosion inhibitor for industrial cooling water systems. It is particularly valuable where traditional toxic inhibitors are being phased out, as it provides robust polymolecular film protection at a fraction of the standard dosing [2].

Advanced Silane-Carboxylate Composite Coatings

For microelectronics and architectural copper exposed to atmospheric moisture, sodium tridecanoate serves as a critical co-inhibitor. When combined with trialkoxysilanes at a 3:1 molar ratio, it forms a highly resilient, synergistic hydrophobic barrier. Procurement teams sourcing raw materials for next-generation anti-tarnish treatments can leverage this specific interaction to replace heavy-metal-based conversion coatings[2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.18304935 Da

Monoisotopic Mass

237.18304935 Da

Heavy Atom Count

16

Other CAS

3015-50-7

Dates

Last modified: 02-18-2024

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